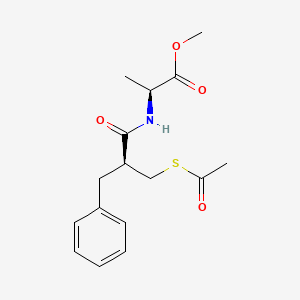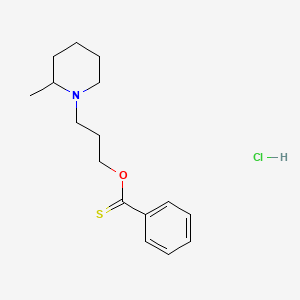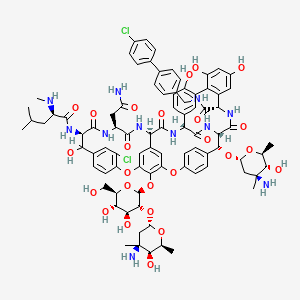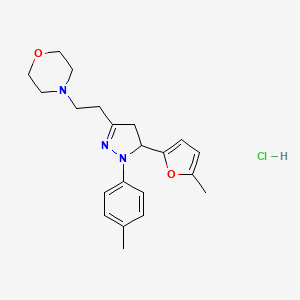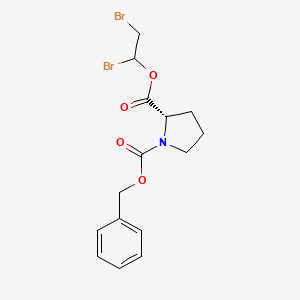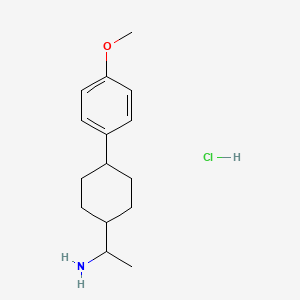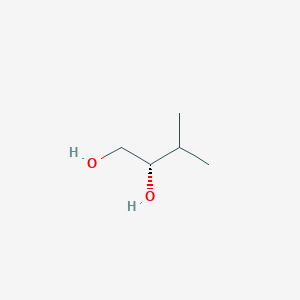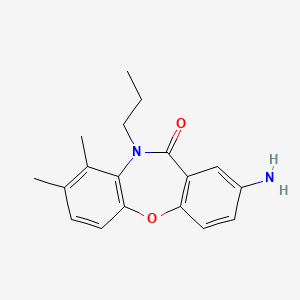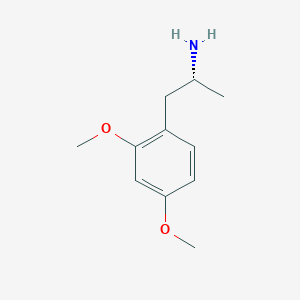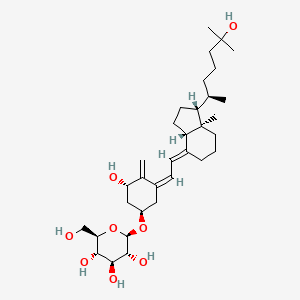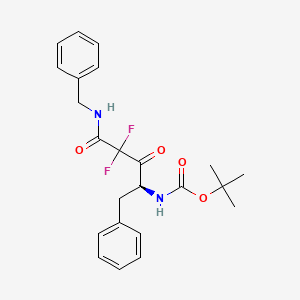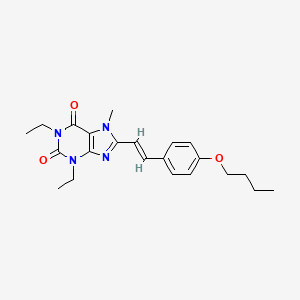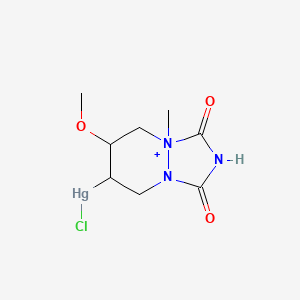
Tetrahydro-4-(chloromercuri)-5-methoxy-N-methyl-1,2-pyridazinedicarboximide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Reactants: Pyridazine-3,6-dicarboxylic acid and mercuric chloride
- Conditions: Aqueous medium with stirring
- Product: Chloromercuri-pyridazine derivative
Step 3: Methoxylation
- Reactants: Chloromercuri-pyridazine derivative and methanol
- Conditions: Acidic medium
- Product: Tetrahydro-4-(chloromercuri)-5-methoxy-N-methyl-1,2-pyridazinedicarboximide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-4-(chloromercuri)-5-methoxy-N-methyl-1,2-pyridazinedicarboximide typically involves multiple steps. One common method starts with the preparation of the pyridazine core, followed by the introduction of the chloromercuri and methoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Preparation of Pyridazine Core
- Reactants: Hydrazine and maleic anhydride
- Conditions: Reflux in ethanol
- Product: Pyridazine-3,6-dicarboxylic acid
化学反应分析
Types of Reactions
Tetrahydro-4-(chloromercuri)-5-methoxy-N-methyl-1,2-pyridazinedicarboximide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloromercuri group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Nucleophiles like thiols or amines in the presence of a base
Major Products
Oxidation: Oxidized pyridazine derivatives
Reduction: Reduced pyridazine derivatives
Substitution: Substituted pyridazine derivatives with various functional groups
科学研究应用
Tetrahydro-4-(chloromercuri)-5-methoxy-N-methyl-1,2-pyridazinedicarboximide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of Tetrahydro-4-(chloromercuri)-5-methoxy-N-methyl-1,2-pyridazinedicarboximide involves its interaction with specific molecular targets. The chloromercuri group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the methoxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: Known for its use in organic synthesis and medicinal chemistry.
1,5,6,7-Tetrahydro-4H-indol-4-one: Important in medicinal chemistry as indole mimetics.
Tetrahydro-4H-pyran-4-one: Used as an intermediate in organic synthesis and has potential biological activities.
Uniqueness
Tetrahydro-4-(chloromercuri)-5-methoxy-N-methyl-1,2-pyridazinedicarboximide stands out due to its unique combination of a chloromercuri group and a pyridazinedicarboximide core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
93168-21-9 |
|---|---|
分子式 |
C8H13ClHgN3O3+ |
分子量 |
435.25 g/mol |
IUPAC 名称 |
chloro-(6-methoxy-4-methyl-1,3-dioxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-4-ium-7-yl)mercury |
InChI |
InChI=1S/C8H12N3O3.ClH.Hg/c1-11-5-6(14-2)3-4-10(11)7(12)9-8(11)13;;/h3,6H,4-5H2,1-2H3;1H;/q;;+1 |
InChI 键 |
OIKUKASVKGOFFA-UHFFFAOYSA-N |
规范 SMILES |
C[N+]12CC(C(CN1C(=O)NC2=O)[Hg]Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


